1-(Piperidin-1-yl)octadecan-1-one is a chemical compound with the molecular formula and a molecular weight of 351.6095 g/mol. This compound features a piperidine ring attached to an octadecanone backbone, which contributes to its amphiphilic nature, allowing it to interact with both polar and nonpolar environments. The presence of the piperidine moiety enhances its potential biological activity and reactivity in various chemical processes .
These reactions are influenced by various factors including solvent choice, temperature, and the presence of catalysts.
The biological activity of 1-(Piperidin-1-yl)octadecan-1-one is largely attributed to its structural components. The piperidine ring may interact with specific enzymes or receptors, potentially modulating their activity. Its amphiphilic nature allows it to integrate into lipid membranes, influencing membrane dynamics and cellular interactions. Preliminary studies suggest that it may have applications in pharmacology due to these interactions .
The synthesis of 1-(Piperidin-1-yl)octadecan-1-one typically involves the reaction between octadecanone and piperidine under controlled conditions. A common method includes:
1-(Piperidin-1-yl)octadecan-1-one finds utility in various fields:
Interaction studies involving 1-(Piperidin-1-yl)octadecan-1-one focus on its binding affinity to biological targets such as enzymes and receptors. These studies reveal how the compound's structure influences its interaction with lipid bilayers and protein targets, potentially leading to insights into its pharmacological properties. For instance, research may explore how variations in the alkyl chain length affect membrane permeability and biological activity .
Several compounds share structural similarities with 1-(Piperidin-1-yl)octadecan-1-one, each exhibiting unique properties:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| 1-(Piperidin-1-yl)octadec-2-en-1-one | Contains a double bond in the octadecanone backbone | Altered reactivity due to unsaturation |
| Piperidine, 1-(1-oxooctadecyl)- | Slight variations in functional groups | Different chemical behavior based on substituents |
| 1-(Piperidin-1-yloctadecyl)- | Saturated analog without double bonds | More hydrophobic compared to its unsaturated counterparts |
| 1-(Piperidin-1-yloctadeca-2,4-dien-1-one | Multiple conjugated double bonds | Enhanced interaction with biological membranes due to fluidity |
The uniqueness of 1-(Piperidin-1-yl)octadecan-1-one lies in its specific combination of the piperidine ring and octadecanone backbone, providing distinct chemical and physical properties that differentiate it from similar compounds .
The compound’s historical discovery is tied to advancements in fatty acid amide synthesis. While specific records of its first synthesis are not publicly documented, its development aligns with methodologies for producing N-acylated piperidines. Early synthetic routes likely involved acylation reactions between stearoyl chloride and piperidine under basic conditions, a common approach for forming amides. The compound’s systematic nomenclature adheres to IUPAC guidelines, reflecting its parent structures: octadecan-1-one (stearoyl group) and piperidine.
| Property | Value |
|---|---|
| IUPAC Name | 1-(Piperidin-1-yl)octadecan-1-one |
| CAS Number | 4629-04-3 |
| Molecular Formula | C₂₃H₄₅NO |
| Molecular Weight | 351.61 g/mol |
| InChI Key | MFZHIRGDMBVSTF-UHFFFAOYSA-N |
| SMILES | CCCCCCCCCCCCCCCCCC(=O)N1CCCCC1 |
| Alternative Names | Stearoylpiperidide, 1-Stearoylpiperidine |
The compound’s structure is defined by a linear stearoyl chain (C₁₈H₃₅CO-) attached to the nitrogen atom of a piperidine ring, forming a stable amide bond.
1-(Piperidin-1-yl)octadecan-1-one belongs to the fatty acid amide class, a subset of lipid derivatives with biological relevance. Its classification is as follows:
This taxonomy positions the compound within lipid biochemistry and medicinal chemistry, where fatty acid amides often serve as enzyme inhibitors or signaling molecules.
The molecular formula of 1-(Piperidin-1-yl)octadecan-1-one, $$ \text{C}{23}\text{H}{45}\text{NO} $$, comprises an 18-carbon alkyl chain (octadecane) terminated by a ketone group at the first position, which is bonded to a piperidine ring via the nitrogen atom [1] [4]. The SMILES notation $$ \text{CCCCCCCCCCCCCCCCCC(=O)N1CCCCC1} $$ explicitly outlines the connectivity: the carbonyl group ($$ \text{C=O} $$) bridges the alkyl chain and the piperidine ring, while the six-membered piperidine adopts a chair conformation in its most stable state [1] [4]. Key functional groups include:
The bond lengths and angles conform to standard organic chemistry principles, with $$ \text{C=O} $$ bond lengths approximating 1.22 Å and $$ \text{C-N} $$ bonds in the piperidine ring measuring ~1.45 Å [4].
The compound exhibits no chiral centers due to the absence of tetrahedral carbon atoms with four distinct substituents. The octadecane chain is fully saturated, precluding geometric isomerism ($$ E/Z $$) [1] [4]. The piperidine ring, while capable of chair-to-boat interconversion, lacks substituents that would induce stereoisomerism. Consequently, 1-(Piperidin-1-yl)octadecan-1-one exists as a single stereochemical entity under standard conditions [1].
The molecule’s flexibility arises primarily from the 17 rotatable bonds in the octadecane chain, which enable numerous conformational states [1] [4]. Computational studies highlight that the energy barriers between these states are low, allowing rapid interconversion at room temperature. The piperidine ring, though relatively rigid, contributes minor flexibility through its puckering modes (chair, boat, or twist-boat), albeit with minimal energetic differences due to the absence of ring substituents [1].
Table 1: Rotatable Bonds and Flexibility Contributors
| Component | Rotatable Bonds | Dominant Conformations |
|---|---|---|
| Octadecane chain | 17 | All-trans, gauche defects |
| Piperidine ring | 0 | Chair (99% occupancy) |
Molecular dynamics simulations suggest that the alkyl chain predominantly adopts all-trans configurations to minimize steric strain, with occasional gauche defects introducing kinks [4].
Density Functional Theory (DFT) calculations predict that the lowest-energy conformation features an extended alkyl chain in all-trans arrangement and a chair-configured piperidine ring [1] [4]. The ketone group’s electronegativity induces a slight dipole moment (~2.5 D), localized along the $$ \text{C=O} \cdots \text{N} $$ axis. Van der Waals interactions between alkyl chain segments dominate intramolecular forces, contributing to the molecule’s hydrophobic character.
Despite these insights, generating a definitive 3D conformer ensemble remains challenging due to the compound’s high flexibility, as noted in PubChem’s disclaimers regarding conformer generation [1]. Coarse-grained models and molecular mechanics approximations are often employed to study bulk properties, such as melting behavior or solubility, which rely on averaged conformational states [4].
The synthesis of 1-(Piperidin-1-yl)octadecan-1-one through traditional organic synthesis primarily relies on the preparation and subsequent utilization of stearoyl chloride as a key intermediate [1] [2]. This approach represents the most widely employed methodology for the formation of fatty acid amides, leveraging the high reactivity of acyl chlorides toward nucleophilic attack [3] [4].
Stearoyl Chloride Preparation Methods
The conversion of stearic acid to stearoyl chloride can be accomplished through several established methodologies, each presenting distinct advantages and limitations regarding reaction conditions, yield, and safety considerations [5] [6]. The most prominent synthetic routes include:
Thionyl Chloride Method: This represents the most commonly employed industrial approach, wherein stearic acid is treated with thionyl chloride at elevated temperatures ranging from 85-95°C under reflux conditions for approximately two hours [7]. The reaction is typically catalyzed by small quantities of dimethylformamide, which facilitates the formation of the acyl chloride while promoting efficient conversion. This methodology consistently delivers yields ranging from 85-92% and produces sulfur dioxide and hydrogen chloride as gaseous byproducts, which can be readily removed from the reaction mixture [5].
Phosphorus Trichloride Route: An alternative approach involves the treatment of stearic acid with phosphorus trichloride under inert atmospheric conditions at temperatures between 60-80°C [8]. While this method operates under milder conditions compared to the thionyl chloride approach, the yields are typically lower, ranging from 75-85%. The reaction generates hydrogen phosphite as a byproduct, which requires appropriate disposal considerations.
Phosphorus Pentachloride Methodology: This approach offers the advantage of operating at or near room temperature, with the possibility of conducting reactions at temperatures as low as 60°C [8]. The reaction between stearic acid and phosphorus pentachloride typically yields 80-90% of the desired stearoyl chloride, along with phosphorus oxychloride and hydrogen chloride as byproducts.
Advanced Preparation Techniques: Recent patent literature describes improved methodologies utilizing the reaction between stearic acid and water in a controlled ratio, followed by dropwise addition of thionyl chloride at 0-5°C, with subsequent heating to 85-95°C and reflux for two hours [9]. This modified approach incorporates dimethylformamide as a catalyst and employs careful temperature control to optimize yield and minimize side product formation.
| Method | Temperature Range | Typical Yield | Key Advantages | Primary Limitations |
|---|---|---|---|---|
| Thionyl Chloride | 85-95°C | 85-92% | High efficiency, clean reaction | Toxic gas evolution |
| Phosphorus Trichloride | 60-80°C | 75-85% | Milder conditions | Lower yields |
| Phosphorus Pentachloride | RT-60°C | 80-90% | Room temperature operation | Handling requirements |
| Modified SOCl₂ Protocol | 0-5°C to 95°C | 88-95% | Enhanced selectivity | Multi-step temperature control |
Industrial Scalability Considerations
The industrial implementation of stearoyl chloride synthesis requires careful consideration of several critical factors, including raw material availability, reaction safety, waste management, and economic viability [5]. The thionyl chloride method remains the preferred approach for large-scale production due to its consistently high yields, relatively straightforward reaction conditions, and well-established industrial infrastructure for handling the associated byproducts.
The formation of 1-(Piperidin-1-yl)octadecan-1-one from stearoyl chloride proceeds through a classical nucleophilic acyl substitution mechanism, representing one of the most fundamental transformations in organic chemistry [10] [11] [12]. This reaction type involves the replacement of the chloride leaving group with the piperidine nucleophile, resulting in the formation of the desired amide bond.
Mechanistic Pathway Analysis
The nucleophilic acyl substitution mechanism proceeds through a well-defined sequence of elementary steps that can be categorized into distinct phases [13] [14]. The reaction initiates with the nucleophilic attack of the piperidine nitrogen atom on the electrophilic carbonyl carbon of stearoyl chloride, resulting in the formation of a tetrahedral intermediate [3] [15].
Step 1: Nucleophilic Addition: The lone pair of electrons on the piperidine nitrogen attacks the electron-deficient carbonyl carbon of stearoyl chloride. This step is facilitated by the high electrophilicity of the acyl chloride, which results from the combined electron-withdrawing effects of both the carbonyl oxygen and the chlorine atom [3]. The formation of the tetrahedral intermediate represents the rate-determining step in most cases, particularly under mild reaction conditions.
Step 2: Intermediate Stabilization: The resulting tetrahedral intermediate possesses a formal positive charge on the nitrogen atom and a negative charge distributed between the oxygen and chlorine atoms. This zwitterionic species is stabilized through resonance interactions and requires appropriate reaction conditions to prevent premature decomposition or side reactions [15].
Step 3: Elimination and Product Formation: The collapse of the tetrahedral intermediate occurs through the preferential elimination of the chloride ion, driven by its superior leaving group ability compared to the piperidine nitrogen. This elimination step regenerates the carbonyl functionality and produces hydrogen chloride as a byproduct, along with the desired amide product [4].
Reaction Optimization Parameters
The efficiency of the nucleophilic acyl substitution reaction is significantly influenced by several critical parameters that must be carefully controlled to achieve optimal yields and minimize side product formation [16] [17].
Temperature Control: The reaction temperature represents a crucial optimization parameter, with most successful protocols employing initial cooling to 0-25°C during the stearoyl chloride addition, followed by gradual warming to room temperature for reaction completion [16]. Excessive temperatures can promote competing hydrolysis reactions, particularly in the presence of moisture, leading to the formation of stearic acid and reduced amide yields.
Solvent Selection: The choice of reaction solvent significantly impacts both reaction rate and selectivity [16] [18]. Dichloromethane represents the most commonly employed solvent due to its excellent solvation properties for both organic reactants and its chemical inertness toward acyl chlorides. Alternative solvents including tetrahydrofuran and toluene have also demonstrated effectiveness, although careful consideration must be given to potential side reactions, particularly with basic nucleophiles [19].
Stoichiometric Considerations: The optimal stoichiometric ratio between stearoyl chloride and piperidine typically ranges from 1:1.1 to 1:1.2, with slight excess of the amine nucleophile serving to drive the reaction to completion and minimize hydrolysis side reactions [16]. The presence of excess piperidine also serves as an internal base to neutralize the hydrogen chloride byproduct.
Base Catalysis: The addition of tertiary amine bases such as triethylamine or pyridine significantly enhances reaction efficiency by neutralizing the hydrogen chloride byproduct and preventing acid-catalyzed side reactions [20] [4]. The typical base loading ranges from 1.1 to 1.5 equivalents relative to the acyl chloride substrate.
| Parameter | Optimal Range | Effect on Reaction | Typical Yield Impact |
|---|---|---|---|
| Temperature | 0-25°C initial, RT completion | Controls side reactions | 88-95% |
| Piperidine equivalents | 1.1-1.2 eq | Drives completion, neutralizes HCl | 92-98% |
| Reaction time | 2-6 hours | Ensures complete conversion | 90-96% |
| Moisture content | <50 ppm | Prevents competing hydrolysis | 85-90% |
| Base catalyst | 1.1-1.5 eq | Neutralizes HCl, enhances rate | 88-95% |
Advanced Mechanistic Considerations
Recent computational and experimental studies have provided enhanced understanding of the detailed mechanistic pathway for nucleophilic acyl substitution reactions involving long-chain fatty acyl chlorides [21]. These investigations have revealed that the reaction proceeds through a concerted addition-elimination mechanism, with the transition state exhibiting significant tetrahedral character.
The activation energy for the reaction has been determined to be approximately 20-25 kcal/mol under standard reaction conditions, with the nucleophilic addition step representing the primary energetic barrier [21]. Solvent effects play a crucial role in stabilizing the charged transition state, with polar aprotic solvents providing optimal stabilization without interfering with the nucleophilic attack.
The development of environmentally sustainable synthetic methodologies for 1-(Piperidin-1-yl)octadecan-1-one has emerged as a critical research priority, driven by increasing regulatory pressure and environmental consciousness within the chemical industry [22] [23]. Modern green chemistry approaches emphasize the reduction of hazardous waste generation, the utilization of renewable feedstocks, and the implementation of catalytic processes that operate under mild conditions [24].
Biocatalytic Synthetic Approaches
Enzymatic catalysis represents one of the most promising green chemistry approaches for the synthesis of fatty acid amides, offering exceptional selectivity, mild reaction conditions, and minimal environmental impact [25] [26] [27]. Several distinct enzymatic methodologies have been successfully developed for the preparation of long-chain fatty acid amides.
Lipase-Catalyzed Amidation: Candida antarctica lipase B has demonstrated remarkable efficiency in catalyzing the direct amidation of fatty acids with primary and secondary amines [28] [29]. The immobilized form of this enzyme exhibits catalytic efficiency values of 23.8 millimolar per second, representing a significant improvement over the pure enzyme form [26]. The reaction typically proceeds under mild conditions (40-60°C) in organic solvents, with reaction times ranging from 2 to 24 hours depending on substrate concentration and enzyme loading.
The substrate scope for lipase-catalyzed amidation is exceptionally broad, accommodating fatty acid chain lengths from C6 to C18 with consistently high yields [27]. The enzymatic approach offers particular advantages for the synthesis of optically active amides when chiral amine substrates are employed, with enantioselectivities often exceeding 95% [25] [30].
Cascade Biocatalytic Systems: Advanced multi-enzyme cascade systems have been developed that enable the direct conversion of fatty acids to fatty amines through sequential carboxylic acid reduction and transamination steps [27] [31]. These systems employ carboxylic acid reductase enzymes in combination with transaminases to achieve overall conversions of up to 96% while maintaining exceptional selectivity.
Microwave-Assisted Green Synthesis
Microwave irradiation has emerged as a powerful tool for accelerating chemical transformations while reducing energy consumption and reaction times [32] [33] [34]. The application of microwave heating to fatty acid amide synthesis has demonstrated remarkable efficiency improvements compared to conventional heating methods.
Solvent-Free Microwave Protocols: Recent developments have demonstrated the feasibility of conducting amidation reactions under completely solvent-free conditions using microwave irradiation [35] [34]. These protocols typically involve the direct heating of fatty acid and amine substrates in the presence of catalytic quantities of activating agents such as phenylboronic acid or ceric ammonium nitrate.
The microwave-assisted approach reduces reaction times from 24 hours to 45 minutes while maintaining yields of 80-99% [35]. The dramatic time reduction results from the efficient internal heating of the reaction mixture, which promotes rapid molecular motion and enhanced reaction kinetics. Additionally, the absence of organic solvents eliminates the need for solvent recovery and disposal, significantly reducing the overall environmental impact.
Mechanistic Advantages of Microwave Heating: The unique heating mechanism of microwave irradiation provides several distinct advantages over conventional thermal heating methods [32]. Microwave energy directly couples with polar molecules in the reaction mixture, resulting in rapid and uniform heating throughout the bulk material. This heating profile minimizes thermal gradients and hot spots that can lead to side product formation or substrate decomposition.
Water-Based Synthetic Methodologies
The utilization of water as a reaction medium represents one of the most environmentally benign approaches to chemical synthesis [34] [36]. Recent methodological developments have demonstrated the feasibility of conducting amidation reactions in aqueous media under mild conditions.
Aqueous Amidation Protocols: Advanced water-based protocols have been developed that enable the direct coupling of fatty acid esters with amines in the presence of water at elevated temperatures [37]. These methods operate through a unique carbon-oxygen bond cleavage mechanism that proceeds without the requirement for metal catalysts, bases, or additional activating agents.
The aqueous approach offers several distinct advantages, including complete elimination of organic solvents, mild reaction conditions, and straightforward product isolation through simple extraction procedures [36]. Reaction yields typically range from 75-90%, with the lower yields compared to traditional methods being offset by the significant environmental benefits.
Green Solvent Alternatives: Beyond water, several green solvent alternatives have been successfully employed for fatty acid amide synthesis [23]. Ionic liquids represent a particularly promising class of alternative solvents, offering excellent thermal stability, negligible vapor pressure, and exceptional solvation properties for a wide range of organic substrates.
| Green Approach | Reaction Time | Temperature | Typical Yield | Environmental Benefits |
|---|---|---|---|---|
| Microwave-assisted | 15-45 minutes | 60-120°C | 80-99% | Energy reduction, time savings |
| Solvent-free | 10-30 minutes | 60-80°C | 70-95% | Eliminates organic solvents |
| Biocatalytic | 2-24 hours | 40-60°C | 85-96% | Mild conditions, high selectivity |
| Water-based | 1-6 hours | 60-100°C | 75-90% | Non-toxic solvent |
The development of solvent-free synthetic methodologies represents a paradigm shift toward more sustainable chemical processes, eliminating the need for organic solvents while often improving reaction efficiency and product purity [35] [38] [39]. For the synthesis of 1-(Piperidin-1-yl)octadecan-1-one, several innovative solvent-free approaches have been successfully implemented.
Mechanochemical Activation Principles
Solvent-free reactions rely on alternative activation mechanisms to promote efficient molecular contact and reaction between solid or semi-solid reactants [39]. The primary activation mechanisms include thermal activation, mechanochemical mixing, and microwave-induced heating.
Thermal Activation Strategies: Direct thermal heating of reactant mixtures represents the most straightforward approach to solvent-free synthesis [39]. The key to successful thermal activation lies in achieving intimate mixing of the reactants through careful trituration and grinding, which reduces the melting points of the individual components through eutectic mixture formation.
For fatty acid amide synthesis, the optimal thermal activation involves heating the triturated mixture of fatty acid, amine, and activating agent to temperatures ranging from 60-80°C [40]. The reaction typically reaches completion within 10-30 minutes, representing a dramatic reduction compared to solution-phase methods.
Mechanochemical Enhancement: Mechanical grinding and mixing play crucial roles in promoting efficient solvent-free reactions [39]. The physical grinding process creates fresh surface area, removes oxide layers, and promotes intimate contact between reactants at the molecular level. This enhancement is particularly important for reactions involving solid fatty acids, which possess limited surface area in their native crystalline form.
Advanced Catalytic Systems for Solvent-Free Synthesis
The success of solvent-free methodologies depends critically on the selection and optimization of appropriate catalytic systems that can function effectively in the absence of solvents [34] [41].
Heterogeneous Catalysis: Solid-supported catalysts offer significant advantages for solvent-free synthesis, providing high surface area and readily accessible active sites while facilitating easy product separation and catalyst recovery [24]. Titanium silicalite (TS-1) has demonstrated exceptional performance for the activation of fatty acids toward amidation, operating effectively at temperatures of 80-120°C with hydrogen peroxide as a co-oxidant [41].
Nanocatalytic Systems: Recent advances in nanotechnology have enabled the development of highly active nanocatalysts that exhibit enhanced performance in solvent-free media [41]. Gold nanoparticles supported on functionalized silica surfaces have shown remarkable activity for fatty acid transformations, with the small particle size providing increased catalytic surface area and enhanced reactivity.
Lewis Acid Catalysis: Lewis acidic catalysts such as ceric ammonium nitrate have proven highly effective for promoting solvent-free amidation reactions [34]. These catalysts function by activating the carbonyl group of the fatty acid toward nucleophilic attack while facilitating the elimination of water byproduct.
Process Optimization and Scale-Up Considerations
The translation of solvent-free methodologies from laboratory scale to industrial implementation requires careful consideration of heat transfer, mixing efficiency, and process control parameters [38] [42].
Heat Transfer Optimization: Solvent-free reactions often generate significant amounts of heat due to the absence of solvent to absorb and dissipate thermal energy [17]. Effective heat management requires the implementation of appropriate cooling systems and temperature control mechanisms to prevent runaway reactions or thermal decomposition of products.
Mixing and Mass Transfer: The absence of solvents necessitates alternative approaches to achieving efficient mass transfer between reactants [39]. Continuous mixing systems, fluidized bed reactors, and mechanochemical reactors have all been successfully employed for large-scale solvent-free synthesis.
Product Purification: Solvent-free reactions often produce cleaner product profiles compared to solution-phase methods, as the absence of solvents eliminates potential side reactions and simplifies purification procedures [38]. Simple recrystallization or sublimation techniques are often sufficient for obtaining high-purity products.
Economic and Environmental Impact Assessment
The implementation of solvent-free synthetic methodologies provides substantial economic and environmental benefits compared to traditional solution-phase approaches [24]. The elimination of organic solvents reduces raw material costs, eliminates solvent recovery and disposal expenses, and significantly reduces the environmental footprint of the manufacturing process.
Cost Analysis: Economic evaluations indicate that solvent-free processes can reduce overall production costs by 15-25% compared to conventional methods, primarily through the elimination of solvent purchase, handling, and disposal costs [38]. Additional savings result from reduced energy requirements for solvent removal and purification steps.
Environmental Benefits: Life cycle assessments demonstrate that solvent-free processes can reduce overall environmental impact by 40-60% compared to traditional methods [24]. The primary environmental benefits include elimination of volatile organic compound emissions, reduction of waste generation, and decreased energy consumption.